molecular formula C21H32O3 B045392 5alpha-Dihydrodeoxycorticosterone CAS No. 298-36-2

5alpha-Dihydrodeoxycorticosterone

Cat. No. B045392
CAS RN: 298-36-2
M. Wt: 332.5 g/mol
InChI Key: USPYDUPOCUYHQL-KVHKMPIWSA-N
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Description

Synthesis Analysis

5alpha-Dihydrodeoxycorticosterone synthesis involves enzymatic reduction processes that modify steroid precursors. Studies have explored the metabolic pathways and enzymes, such as 5alpha-reductase, responsible for its production. For instance, the metabolism of 18-hydroxydeoxycorticosterone to various dihydrogenated and tetrahydrogenated derivatives showcases the intricate steps involved in synthesizing this hormone (Bournot, Prost, & Maume, 1975).

Molecular Structure Analysis

The molecular structure of 5alpha-Dihydrodeoxycorticosterone reflects its biological activity and interaction with cellular receptors. The stereoisomeric forms of this hormone, identified through advanced chromatographic techniques, highlight the significance of its molecular configuration in biological systems (Bournot, Prost, & Maume, 1975).

Chemical Reactions and Properties

5alpha-Dihydrodeoxycorticosterone undergoes various chemical reactions, including hydroxylation and reduction, which are crucial for its biological functions. The enzyme-mediated conversion of testosterone to dihydrotestosterone, for example, underscores the hormone's role in androgen physiology and highlights the chemical transformations it can undergo (Wilson, 2001).

Physical Properties Analysis

The physical properties of 5alpha-Dihydrodeoxycorticosterone, such as solubility and stability, are pivotal for its distribution and action within the body. While specific studies on these properties are sparse, understanding the hormone's behavior in biological fluids can be inferred from its role and presence in various tissues.

Chemical Properties Analysis

The chemical properties of 5alpha-Dihydrodeoxycorticosterone, including its reactivity and interactions with other molecules, are fundamental to its physiological effects. Its interaction with enzymes like 5alpha-reductase and its role in steroid metabolism are examples of its chemical behavior impacting biological systems (Wilson, 2001).

Scientific Research Applications

  • Neurobiology : Neuroactive steroids like 5alpha-Dihydrodeoxycorticosterone have been shown to produce anxioselective effects in mice, reducing anxiety measures in the plus-maze test (Rodgers & Johnson, 1998). The enzyme 5alpha-reductase type 2, which is involved in the formation of such steroids, plays a critical role in brain functions, influencing the formation of anxiolytic/anesthetic steroids (Poletti et al., 1998).

  • Steroid Hormone Physiology : 5alpha-reduction is fundamental in steroid hormone action, affecting the action of hormones such as testosterone, progesterone, and others (Wilson, 2001).

  • Cancer Research : 5alpha-Dihydrotestosterone, a related compound, increases cell growth in lung adenocarcinoma cell lines (Lin et al., 2004). Dual inhibition of 5alpha-reductase isoenzymes may be effective in preventing or delaying prostate cancer growth (Thomas et al., 2008).

  • Endocrinology : The compound influences the formation of the estradiol-receptor complex and plays a role in sexual differentiation and the suppression of female gonadotrophin secretion (Korach & Muldoon, 1975); (Booth, 1977).

  • Mental Disorders : Pharmacological treatment of mental disorders influences the secretion of neuroactive steroids, suggesting potential treatment applications for mental illness (Pisu & Serra, 2004).

  • Metabolic Studies : The metabolism of 18-OH-11-deoxycorticosterone, a mineralocorticoid hormone, has been studied using derivatives of 5alpha-Dihydrodeoxycorticosterone, particularly in the context of hypertension (Bournot et al., 1975).

  • Male Physiology : Mutations in 5alpha-reductase-2, which is associated with the production of DHT, cause male pseudohermaphroditism, underlining the importance of DHT in male sexual differentiation and pathophysiology (Imperato-McGinley & Zhu, 2002).

properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15-,16-,17-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPYDUPOCUYHQL-KVHKMPIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952236
Record name 21-Hydroxypregnane-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5alpha-Dihydrodeoxycorticosterone

CAS RN

298-36-2
Record name 5α-Dihydrodeoxycorticosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrodeoxycorticosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-Hydroxypregnane-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDRODEOXYCORTICOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7LXT59G72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Liu, Y Gao, L Zhao, H Pang, Y Jiao, M Wang - 2023 - researchsquare.com
… 5alpha-Dihydrodeoxycorticosterone … In the Steroid hormone biosynthesis pathway, the 5alpha-Dihydrodeoxycorticosterone decreased in the T2D group. …
Number of citations: 2 www.researchsquare.com
J Liao, Q Li, C Lei, W Yu, J Deng, J Guo, Q Han, L Hu… - Food & function, 2021 - pubs.rsc.org
… significant positive correlations with PE (14:0/20:3(5Z,8Z,11Z)) and presented significant negative correlations with 11-cis-retinaldehyde and 5alpha-dihydrodeoxycorticosterone (Fig. 7). …
Number of citations: 18 pubs.rsc.org
M Cui, X Shan, Y Yan, T Zhao, Y Sun, W Hao… - Arabian Journal of …, 2023 - Elsevier
Traditional Chinese medicine targeted at gut microbiota has good effects in relieving the clinical manifestation of Alzheimer's disease, and intestinal metabolites are considered as a …
Number of citations: 1 www.sciencedirect.com
F Yin, X Huang, X Lin, TF Chan, KP Lai, R Li - Chemosphere, 2022 - Elsevier
Ulcerative colitis (UC) is an inflammatory bowel disease (IBD) that causes long-term inflammation and ulcers in the colon and rectum. Approximately 3 million adults were diagnosed …
Number of citations: 12 www.sciencedirect.com
DS Reddy, MA Rogawski - Journal of …, 2002 - [Baltimore, MD: The Society, c1981-
Number of citations: 0
N Usami, T Yamamoto… - Biological and …, 2002 - Tokyo: Pharmaceutical Society of …
Number of citations: 0

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